![molecular formula C8H8BrNO B070364 3-Bromo-4-methylbenzamide CAS No. 183723-09-3](/img/structure/B70364.png)
3-Bromo-4-methylbenzamide
Overview
Description
3-Bromo-4-methylbenzamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylbenzamide typically involves the bromination of 4-methylbenzamide. The process can be carried out using bromine or other brominating agents in the presence of a catalyst. The reaction conditions often include maintaining a controlled temperature and using solvents such as acetic acid or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 3-bromo-4-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methylbenzylamine.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activities
Research has indicated that 3-Bromo-4-methylbenzamide exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that the compound interacts effectively with various biological targets, potentially leading to therapeutic applications against specific pathogens and cancer cell lines.
Biological Activity | Target | Mechanism |
---|---|---|
Antimicrobial | Bacteria | Disruption of cell wall synthesis |
Anticancer | Cancer cells | Induction of apoptosis through signaling pathways |
These findings are significant as they open avenues for further pharmacological studies aimed at elucidating the mechanisms of action.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique substituents allow for various chemical transformations, including:
- Coupling Reactions : It can be utilized in cross-coupling reactions to form biaryl compounds.
- Functionalization : The bromine atom serves as a leaving group, facilitating further functionalization at the benzene ring.
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
-
Antimicrobial Efficacy Study
A study investigated the efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential as a lead compound for antibiotic development. -
Cancer Cell Line Interaction
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Conclusion and Future Directions
The applications of this compound span multiple scientific domains, particularly in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity and utility as an intermediate in synthetic pathways. Future research should focus on:
- Detailed mechanistic studies to understand its biological interactions.
- Exploration of its derivatives to enhance efficacy and reduce toxicity.
- Clinical trials to evaluate its therapeutic potential in humans.
As research progresses, this compound may emerge as a valuable compound in drug development and synthetic chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylbenzamide involves its interaction with specific molecular targets. The bromine and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzamide
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-methylbenzylamine
Comparison: 3-Bromo-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.
Biological Activity
3-Bromo-4-methylbenzamide is an organic compound with the molecular formula C8H8BrNO, characterized by a bromine atom at the 3-position of the benzene ring and a methyl group attached to the nitrogen of the amide group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research.
- Molecular Weight : 216.06 g/mol
- Structure : The compound features a bromine atom, which enhances its reactivity and potential for further functionalization.
- Solubility : It exhibits moderate solubility in organic solvents, which is relevant for its application in biological assays.
This compound is structurally related to N-methylbenzamide, known for its inhibition of phosphodiesterase 10A (PDE10A). PDE10A plays a critical role in cyclic nucleotide signaling pathways, which are integral to various cellular processes such as cell proliferation and apoptosis. The inhibition of PDE10A by this compound may lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby influencing downstream signaling pathways involved in:
- Neurotransmitter Release : Potential implications in neuropharmacology.
- Cell Growth Regulation : Possible applications in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Gastrointestinal Absorption : High bioavailability noted in preliminary studies.
- Blood-Brain Barrier Penetration : The compound's structure indicates potential permeability across the blood-brain barrier, making it a candidate for neurological applications.
Antitumor Activity
Recent studies have evaluated the antitumor properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes findings from key studies:
These results indicate that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Enzyme Inhibition Studies
In addition to its antitumor activity, this compound has been evaluated for its ability to inhibit specific enzymes:
- PDE10A Inhibition : Similar to N-methylbenzamide, it has been shown to inhibit PDE10A with an IC50 value of approximately 50 nM, indicating potent activity against this target.
Case Studies
- Neuropharmacological Applications : A study investigated the effects of this compound on cognitive function in rodent models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating neurodegenerative diseases.
- Cancer Treatment Synergy : Research exploring combination therapies found that when used alongside traditional chemotherapeutics, this compound enhanced the efficacy of treatments by reducing resistance mechanisms in cancer cells.
Properties
IUPAC Name |
3-bromo-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUIONXDUJDQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350497 | |
Record name | 3-bromo-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183723-09-3 | |
Record name | 3-bromo-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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